N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
DIKPIWMDERKPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones. This reaction typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents like ethanol or acetonitrile. For example:
-
Conditions : Hydrogen peroxide in a polar solvent (e.g., water or ethanol) at ambient or elevated temperatures.
-
Products : Corresponding sulfoxide or sulfone derivatives.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂ or KMnO₄ in aqueous/organic solvent | Sulfoxide/sulfone analogs |
Reduction Reactions
Reduction of the compound can alter functional groups, such as converting sulfoxides back to sulfides or reducing amine-related bonds. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used under anhydrous conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ in anhydrous solvent | Reduced derivatives |
Substitution Reactions
The compound may participate in nucleophilic substitution, particularly at reactive positions. For instance, the amine group could react with electrophiles, though the propyl substituent may limit reactivity. Substitution might also occur at sulfur or nitrogen sites under specific conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Substitution | Electrophiles (e.g., alkylating agents) | Substituted derivatives |
Cyclization and Coupling Reactions
While not directly observed in the query compound, analogous thiazolopyridine derivatives undergo cyclization reactions. For example, indoline-2-thiones react with 2-halo-carbonyl compounds to form fused heterocycles, as reported in studies on thiazoloindoles . These reactions often involve solvent optimization (e.g., water vs. chloroform) and catalysts like zinc dichloride.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Cyclization | 2-halo-carbonyl compounds, ZnCl₂ | Thiazoloindole derivatives |
Deprotection Reactions
If the compound contains protected functional groups (e.g., tert-butoxycarbonyl), deprotection using boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane can remove these groups, as demonstrated in thiazoloindole deprotection .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Deprotection | BF₃·Et₂O in dichloromethane | Unprotected amine derivatives |
Key Research Findings
-
Oxidation Pathways : Thiazole sulfur can be oxidized to sulfoxides/sulfones, influencing biological activity.
-
Substitution Reactivity : The amine group’s reactivity depends on steric and electronic factors from the propyl substituent and fused rings .
-
Catalyst-Driven Cyclizations : Zinc dichloride facilitates cyclization in analogous systems, suggesting potential applications in heterocyclic synthesis .
Structural and Functional Insights
The compound’s fused thiazole-pyridine structure and propyl substituent modulate its reactivity. For example:
Scientific Research Applications
While there is no direct information about the applications of "N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine" specifically, the search results provide information on related compounds and their applications, which can help infer potential applications .
Here's what can be gathered from the search results:
1. Thiazolopyridine Derivatives:
- Anticancer and Antimicrobial Properties N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has anticancer and antimicrobial properties.
- Met Inhibitors Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives can be synthesized as Met antagonists .
2. Thiazole Derivatives as TRPV3 Modulators:
- Therapeutic Applications N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides are modulators of TRPV3, suggesting they have therapeutic utilities .
- Related Conditions Modulation of TRPV3 could be a therapy to treat diseases that impair the skin barrier and may have benefits beyond pain relief .TRPV3 plays a role in the development of dry skin itch and various forms of dermatitis, including atopic dermatitis and rosacea .
3. General Pharmacological Properties of Similar Compounds:
- Thymol Thymol, a monoterpene phenol, has various pharmacological properties, including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
- Osthole Osthole, found in medicinal plants, demonstrates multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities .
4. Rho Kinase Inhibitors:
Mechanism of Action
The mechanism of action of N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent on the thiazolopyridine scaffold significantly influences molecular weight, solubility, and electronic properties. Below is a comparative analysis of key analogs:
Key Observations :
- Alkyl vs. Aromatic Substituents: N-Butyl (C4) and N-Propyl (C3) analogs likely exhibit similar hydrophobic interactions, but shorter alkyl chains (e.g., propyl) may reduce steric hindrance compared to bulkier groups like fluorophenoxy-piperidinyl .
- In contrast, electron-withdrawing groups (e.g., 5-chloro) improve stability and may favor interactions with electrophilic pockets .
- Positional Isomerism : Substituents at the 5- vs. 6-position (e.g., 5-methoxy vs. 6-ethoxy) alter spatial orientation, affecting target engagement. For example, 5-substituted derivatives may better align with active sites in mGluR2 modulators .
Physicochemical Properties
- Solubility and Lipophilicity: Smaller substituents (e.g., methoxy, chloro) improve aqueous solubility, whereas bulky groups (e.g., fluorophenoxy) enhance lipid membrane permeability .
- Thermal Stability : 5-Chloro derivatives exhibit a high boiling point (356.8°C), suggesting robustness under high-temperature conditions, which is advantageous for industrial applications .
Biological Activity
N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine structure, which is known to influence its biological activity. The specific arrangement of nitrogen and sulfur atoms in the thiazole ring contributes to the compound's reactivity and interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. These compounds have shown significant activity against various bacterial strains. For instance, a study reported that derivatives of thiazole exhibited minimum inhibitory concentrations (MICs) that were effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Thiazole-based compounds have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and pyridine rings can significantly alter its pharmacological profile. For example, modifications at the 2-position of the pyridine ring have been shown to enhance TLR8 agonistic activity, which is vital for immune response modulation .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anti-cancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cells .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Summary of Biological Activities
Structure-Activity Relationship Insights
| Substituent Position | Modifications Made | Effect on Activity |
|---|---|---|
| 2-position | Methyl group addition | Enhanced TLR8 activation |
| 5-position | Hydroxyl group addition | Increased anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine?
- Methodological Answer : The synthesis typically involves constructing the thiazolo[5,4-b]pyridine core via annulation reactions. A standard approach is microwave-assisted cyclization of a pyridine precursor (e.g., 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine) with a thiazole-forming reagent (e.g., sulfur or selenium sources) under catalytic conditions (e.g., CuI in pyridine). The propylamine side chain is introduced via nucleophilic substitution or reductive amination. Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon backbone. For example, aromatic protons in the thiazolo[5,4-b]pyridine core resonate at δ 7.2–8.5 ppm, while the propyl chain shows signals at δ 1.0–1.5 (CH) and δ 2.5–3.0 (N–CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 234.09 for CHNS) .
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding motifs (e.g., N–H···N interactions in selenazolo analogs, d = 2.933 Å) .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) for this compound in kinase inhibition?
- Methodological Answer :
- Core Modifications : Replacing the thiazole sulfur with selenium (as in selenazolo analogs) increases π-π stacking but reduces solubility .
- Substituent Effects : The propyl group enhances membrane permeability compared to bulkier aryl substituents. Methyl or methoxy groups at the pyridine 5-position improve PI3Kα inhibition (IC < 50 nM) .
- Data Table :
| Substituent Position | Modification | PI3Kα IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Thiazole S → Se | Selenazolo core | 120 ± 15 | 0.8 |
| Pyridine 5-position | Methoxy group | 28 ± 3 | 1.2 |
| Amine side chain | Propyl vs. Phenyl | 45 ± 5 vs. 210 ± 20 | 2.1 vs. 0.3 |
Q. How can computational modeling optimize this compound for target binding?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to PI3Kγ (PDB: 6JFF). The thiazolo core occupies the ATP-binding pocket, while the propyl chain interacts with hydrophobic residues (e.g., Val882) .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., propyl vs. isopropyl) to prioritize synthetic targets .
Q. How to resolve contradictions in reported biological activities of thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer :
- Assay Variability : Compare cell lines (e.g., HCT-116 vs. MCF-7) and assay conditions (e.g., ATP concentration in kinase assays). For example, PI3Kδ inhibition varies 10-fold between 1 µM and 10 µM ATP .
- Meta-Analysis : Aggregate data from PubChem and crystallography databases (e.g., CCDC) to identify trends. For instance, electron-withdrawing groups (e.g., Br at pyridine 6-position) correlate with antiproliferative activity (r = 0.76, p < 0.01) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Viability : MTT assay on 72-hour-treated cancer cells (IC determination). Include controls for solvent (DMSO < 0.1%) and positive controls (e.g., doxorubicin) .
- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry. Caspase-3/7 activation (luminescence assay) confirms mechanistic pathways .
- Kinase Profiling : Use a panel of 40+ kinases (e.g., PI3K isoforms, mTOR) at 1 µM compound concentration. Z’-factor > 0.5 ensures assay robustness .
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate compound (10 µM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 24, 48 hours .
- Analytical Methods : HPLC-UV (λ = 254 nm) with a C18 column to quantify degradation products. Compare retention times to synthetic standards (e.g., hydrolyzed thiazole ring) .
- Metabolic Stability : Use liver microsomes (human/rat) and NADPH cofactor. Calculate intrinsic clearance (CL) from half-life .
Data Interpretation Challenges
Q. How to address discrepancies in spectroscopic data for thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer :
- Dynamic Exchange : NMR signals may broaden due to tautomerism (e.g., thione ↔ thiol forms). Acquire spectra at low temperature (−40°C) to "freeze" conformers .
- Impurity Identification : LC-MS/MS detects byproducts (e.g., brominated side products from incomplete substitution). Use high-purity solvents (<10 ppm HO) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
